Tert-butyl 3,3-difluoro-4-formyl-pyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl 3,3-difluoro-4-formyl-pyrrolidine-1-carboxylate is a synthetic organic compound with significant interest in various fields of scientific research. This compound is characterized by the presence of a tert-butyl ester group, two fluorine atoms, and a formyl group attached to a pyrrolidine ring. Its unique structure makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3,3-difluoro-4-formyl-pyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction of appropriate amine and aldehyde precursors.
Introduction of Fluorine Atoms: The difluoromethylation of the pyrrolidine ring is achieved using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.
Formylation: The formyl group is introduced via a Vilsmeier-Haack reaction, which involves the reaction of the difluorinated pyrrolidine with a formylating agent like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Esterification: The final step involves the esterification of the carboxyl group with tert-butyl alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3,3-difluoro-4-formyl-pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products
Oxidation: Tert-butyl 3,3-difluoro-4-carboxyl-pyrrolidine-1-carboxylate.
Reduction: Tert-butyl 3,3-difluoro-4-hydroxymethyl-pyrrolidine-1-carboxylate.
Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 3,3-difluoro-4-formyl-pyrrolidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological assays.
Medicine: It is investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: The compound is used in the production of agrochemicals, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 3,3-difluoro-4-formyl-pyrrolidine-1-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s stability and bioavailability, making it a useful tool in drug design.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate: Similar structure but with a ketone group instead of a formyl group.
Tert-butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate: Contains a hydroxyl group instead of a formyl group.
Tert-butyl 4-(bromomethyl)-3,3-difluoropiperidine-1-carboxylate: Contains a bromomethyl group instead of a formyl group.
Uniqueness
Tert-butyl 3,3-difluoro-4-formyl-pyrrolidine-1-carboxylate is unique due to the combination of its formyl group and difluorinated pyrrolidine ring, which imparts distinct chemical reactivity and biological activity. This makes it a versatile compound for various research and industrial applications.
Properties
IUPAC Name |
tert-butyl 3,3-difluoro-4-formylpyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15F2NO3/c1-9(2,3)16-8(15)13-4-7(5-14)10(11,12)6-13/h5,7H,4,6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJXMHXINNWXBFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)(F)F)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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